Propafenone hydrochloride is a hydrochloride that is the monohydrochloride salt of propafenone. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It contains a propafenone(1+). Propafenone Hydrochloride is the hydrochloride salt form of propafenone with class 1C antiarrhythmic effects. Propafenone hydrochloride stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby reducing sodium influx required for the initiation and conduction of impulses in Purkinje and myocardial cells. This agent produces a marked depression of phase 0 and prolonged effective refractory period in the atrio-ventricular nodal and His-Purkinje tissue, resulting in a profound decrease in excitability, conduction velocity and automaticity, thereby counteracting atrial and ventricular arrythmias. An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity. See also: Propafenone (has active moiety).
Related Compounds
Epoxifenone
Compound Description:
Relevance:
Epoxifenone is a structurally-related compound to Propafenone Hydrochloride, sharing a similar core structure with an additional epoxide group. While Epoxifenone itself does not exhibit significant antiarrhythmic activity, its formation and levels in plasma can be indicative of Propafenone Hydrochloride metabolism and potential drug interactions [].
AK 26
Compound Description:
Relevance:
As a metabolite of Propafenone Hydrochloride, AK 26's presence can be used alongside Propafenone and Epoxifenone to assess the drug's metabolism and potential variations in individuals. Analyzing the levels of Propafenone Hydrochloride, Epoxifenone, and AK 26 can be helpful in understanding the pharmacokinetic profile of the drug [].
This complex is a formulation where Propafenone Hydrochloride is encapsulated within the cavity of β-cyclodextrin. This inclusion complex aims to improve the solubility and absorption of Propafenone Hydrochloride [].
Relevance:
The Propafenone Hydrochloride β-cyclodextrin inclusion complex utilizes the properties of both Propafenone Hydrochloride and β-cyclodextrin to enhance the drug's bioavailability. While not a distinct chemical entity like Epoxifenone or AK 26, this complex highlights the formulation strategies employed to overcome the limitations of Propafenone Hydrochloride's low solubility [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Paraffin Wax is a low cost petroleum product that contains hydrocarbons with 20-40 carbon atoms. It is mainly used in lubricants, candles and electrical insulations. Paraffin Wax is a solidified microcrystal that is produced by continuous boiling of residual oils that include iso-alkanes. It is characterized in terms of soft and hard paraffins with a melting point in the range of 45-60°C. Paraffin wax is a low cost petroleum product that contains hydrocarbons with 20-40 carbon atoms. It is mainly used as lubricant, candles and electrical insulation. Propafenone is an oral antiarrhythmic agent that has been in wide use for several decades. Long term propafenone therapy is associated with a low rate of serum aminotransferase elevations and therapy rarely can cause a self limited, acute cholestatic liver injury. Propafenone, also known as rythmol or propafenon hexal, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. Propafenone is a drug which is used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (paf) associated with disabling symptoms in patients without structural heart disease. also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia. Propafenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Propafenone has been detected in multiple biofluids, such as urine and blood. Within the cell, propafenone is primarily located in the membrane (predicted from logP). Propafenone is an aromatic ketone that is 3-(propylamino)propane-1,2-diol in which the hydrogen of the primary hydroxy group is replaced by a 2-(3-phenylpropanoyl)phenyl group. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used as the hydrochloride salt in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It is a secondary amino compound, a secondary alcohol and an aromatic ketone. It is a conjugate base of a propafenone(1+).
Propafenone is an aromatic ketone that is 3-(propylamino)propane-1,2-diol in which the hydrogen of the primary hydroxy group is replaced by a 2-(3-phenylpropanoyl)phenyl group. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used as the hydrochloride salt in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It is a secondary amino compound, a secondary alcohol and an aromatic ketone. It is a conjugate base of a propafenone(1+). An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity. The drug is generally well tolerated. Propafenone is an Antiarrhythmic. Propafenone is an oral antiarrhythmic agent that has been in wide use for several decades. Long term propafenone therapy is associated with a low rate of serum aminotransferase elevations and therapy rarely can cause a self-limited, acute cholestatic liver injury. An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity. See also: Propafenone Hydrochloride (has salt form).
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of several hormone-responsive conditions. It was first approved in Japan in 2019, under the brand name Relumina, for the symptomatic treatment of uterine fibroids, and more recently by the United States' FDA in 2020, under the brand name Orgovyx, for the treatment of advanced prostate cancer. This branded product was later approved by the European Commission on April 29, 2022. Relugolix has also been studied in the symptomatic treatment of endometriosis. Relugolix is the first (and currently only) orally-administered GnRH receptor antagonist approved for the treatment of prostate cancer - similar therapies such as [degarelix] require subcutaneous administration - and therefore provides a less burdensome therapeutic option for patients who might otherwise require clinic visits for administration by healthcare professionals. In addition to its relative ease-of-use, relugolix was shown to be superior in the depression of testosterone levels when compared to [leuprolide], another androgen deprivation therapy used in the treatment of prostate cancer. In May 2021, the FDA approved the combination product made up of relugolix, [estradiol], and [norethindrone] under the market name Myfembree for the first once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women. Relugolix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of relugolix is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of relugolix is by means of Decreased GnRH Secretion. Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury. Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. See also: Estradiol; norethindrone acetate; relugolix (component of) ... View More ...